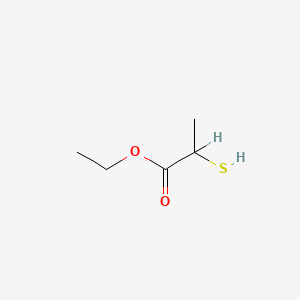

Ethyl 2-mercaptopropionate

Description

Properties

IUPAC Name |

ethyl 2-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXNWCFBZHKFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864904 | |

| Record name | Ethyl 2-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.027-1.050 | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19788-49-9, 103616-07-5 | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-mercapto-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I8OLS586D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-mercaptopropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-mercaptopropionate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-mercaptopropionate, a versatile chemical compound with applications spanning from flavor and fragrance creation to its emerging role as a building block in pharmaceutical synthesis. This document delves into its chemical identity, synthesis, analytical characterization, safety protocols, and its potential in scientific research and drug development, offering a valuable resource for professionals in these fields.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic ester characterized by the presence of a thiol group. This unique combination of functional groups imparts its distinct properties and reactivity.

CAS Number: 19788-49-9[1][2][3][4][5][6][7]

Synonyms: A variety of synonyms are used to identify this compound in literature and commerce, including:

A comprehensive table summarizing its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂S | [3][7] |

| Molecular Weight | 134.20 g/mol | [3][7] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Odor | Sulfurous, fruity on dilution, with meaty and onion-like notes | [5][10] |

| Density | 1.031 g/mL at 25 °C | [5] |

| Boiling Point | 40-41 °C at 1 mm Hg | [5] |

| Flash Point | 137 °F (58.3 °C) | [10] |

| Refractive Index | n20/D 1.449 | [5] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [10] |

Synthesis of this compound: A Laboratory Perspective

The most common and direct method for the laboratory synthesis of this compound is the Fischer esterification of 2-mercaptopropionic acid with ethanol, catalyzed by a strong acid. This reversible reaction necessitates careful control of conditions to drive the equilibrium towards the product.

Reaction Principle: Fischer Esterification

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism, initiated by the protonation of the carbonyl oxygen of the carboxylic acid, increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester.

A general schematic of the Fischer esterification is depicted below:

Caption: General schematic of the Fischer esterification reaction.

Detailed Experimental Protocol

Materials:

-

2-Mercaptopropionic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-mercaptopropionic acid and a molar excess of anhydrous ethanol (typically 3-5 equivalents).

-

Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with dichloromethane or diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to obtain pure this compound.

Analytical Characterization

For researchers and drug development professionals, rigorous analytical characterization is paramount to confirm the identity and purity of a synthesized or procured compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl and propionate moieties. The spectrum can be used to confirm the structure of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbon bearing the thiol group, and the carbons of the ethyl group.

Mass Spectrometry (MS):

-

GC-MS: Gas chromatography-mass spectrometry is a powerful tool for both separating this compound from any impurities and for confirming its molecular weight through the detection of the molecular ion peak. The fragmentation pattern can also provide structural information.[9][11]

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group (typically around 1735 cm⁻¹) and the S-H stretch of the thiol group (a weak band around 2550 cm⁻¹).

A summary of expected analytical data is provided in the table below.

| Analytical Technique | Expected Data/Features |

| ¹H NMR | Signals corresponding to CH₃ (doublet), CH (quartet), SH (singlet/triplet), OCH₂ (quartet), and OCH₂CH₃ (triplet). |

| ¹³C NMR | Resonances for C=O, C-S, C-O, and aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 134.04. |

| IR Spectroscopy | Strong C=O stretch (~1735 cm⁻¹), weak S-H stretch (~2550 cm⁻¹), C-O stretch. |

Applications in Research and Drug Development

While this compound is well-established in the flavor and fragrance industry for its ability to impart savory, meaty, and fruity notes, its utility as a pharmaceutical intermediate and research chemical is an area of growing interest.[10]

Role as a Pharmaceutical Intermediate

The presence of both a thiol and an ester functional group makes this compound a versatile building block in organic synthesis. The thiol group is nucleophilic and can participate in various reactions, including Michael additions and nucleophilic substitutions. The ester group can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions. These reactive handles allow for its incorporation into more complex molecules, including active pharmaceutical ingredients (APIs). While specific examples in publicly available literature are not abundant, chemical suppliers often categorize it under pharmaceutical intermediates, suggesting its use in proprietary drug discovery programs.[10][12]

Potential in Cysteine Mimetics and Biological Studies

The structural similarity of the 2-mercaptopropionate core to the amino acid cysteine suggests its potential use in the design of cysteine mimetics. Cysteine and its derivatives play crucial roles in various biological processes, including protein structure, enzyme catalysis, and cellular redox homeostasis. This compound can serve as a starting material for the synthesis of more complex molecules that mimic the biological activity of cysteine-containing peptides or that act as inhibitors of cysteine proteases.

The metabolism of mercaptans is an area of toxicological and pharmacological importance.[13] Studies on the metabolism and potential toxicity of mercaptoesters like this compound can provide valuable insights into the biotransformation of sulfur-containing xenobiotics.[14][15][16][17]

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Flammable liquid and vapor. [4]

-

Harmful if swallowed or inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a multifaceted compound with established applications and significant potential for future research and development. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it a valuable tool for chemists in both academia and industry. For drug development professionals, its role as a potential pharmaceutical intermediate and its relevance to the study of sulfur-containing compounds in biological systems warrant further exploration. This guide serves as a foundational resource to support and inspire further investigation into the chemistry and applications of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound(19788-49-9) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 19788-49-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 19788-49-9 [chemicalbook.com]

- 6. Temporary title [webprod.hc-sc.gc.ca]

- 7. scbt.com [scbt.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0031521) [hmdb.ca]

- 9. Propanoic acid, 2-mercapto-, ethyl ester [webbook.nist.gov]

- 10. This compound, 19788-49-9 [thegoodscentscompany.com]

- 11. Propanoic acid, 2-mercapto-, ethyl ester [webbook.nist.gov]

- 12. 2-mercaptopropionic acid, 79-42-5 [thegoodscentscompany.com]

- 13. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modulation of mercaptopurine intestinal toxicity and pharmacokinetics by gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Biochemical studies of toxic agents. 11. The occurrence of premercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Boiling Point and Density of Ethyl 2-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Physicochemical Landscape of a Key Thiol Ester

Ethyl 2-mercaptopropionate (CAS No. 19788-49-9), a specialty chemical bearing both an ester and a thiol functional group, presents a unique profile of physical properties that are critical to its application in various scientific endeavors, including as a flavoring agent and as a potential intermediate in pharmaceutical synthesis.[1][2] This guide provides an in-depth exploration of two of its fundamental physical characteristics: boiling point and density. For researchers in drug development, a precise understanding of these properties is paramount for process optimization, purification, and formulation. This document moves beyond a simple recitation of values to provide a foundational understanding of the molecular interactions governing these properties, detailed experimental protocols for their accurate determination, and a discussion of their relevance in a research and development context.

I. Physicochemical Properties of this compound: A Summary

A compilation of the key physical and chemical properties of this compound is presented below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O2S | [3] |

| Molecular Weight | 134.19 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 40-41 °C at 1 mmHg90 °C at 60 mmHg~164 °C at 760 mmHg (estimated) | [3][4][5] |

| Density (Specific Gravity) | 1.031 g/mL at 25 °C1.04 (20/20) | [3][4][5] |

| Refractive Index | 1.45 at 20 °C | [3] |

| Flash Point | 58 °C | [3] |

II. The Molecular Basis of Boiling Point and Density: A Tale of Two Functional Groups

The boiling point and density of a molecule are direct reflections of its intermolecular forces. This compound's structure, featuring both an ester and a thiol, results in a nuanced interplay of these forces.

Intermolecular Forces at Play

-

Dipole-Dipole Interactions: The ester group (R-COO-R') possesses a significant dipole moment due to the polar carbon-oxygen double bond and single bonds. This leads to dipole-dipole attractions between adjacent molecules, which are stronger than the London dispersion forces found in nonpolar molecules of similar size.[6]

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces arise from temporary fluctuations in electron distribution. The size and surface area of the this compound molecule contribute to the strength of these forces.

-

Weak Hydrogen Bonding of the Thiol Group: The thiol group (-SH) is the sulfur analog of the hydroxyl group (-OH) found in alcohols. While alcohols exhibit strong hydrogen bonding, the S-H bond is less polar than the O-H bond due to the lower electronegativity of sulfur compared to oxygen.[1][7] Consequently, the hydrogen bonding in thiols is significantly weaker.[7][8] This is a key reason why thiols have lower boiling points than alcohols of similar molecular weight.[7][9]

The combination of these forces dictates the energy required to separate the molecules into the gaseous phase (boiling point) and how closely they pack together in the liquid state (density). The dominant forces are the dipole-dipole interactions of the ester and the van der Waals forces, with a minor contribution from the weak hydrogen bonding of the thiol group.

References

- 1. This compound, 19788-49-9 [thegoodscentscompany.com]

- 2. This compound | 19788-49-9 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 19788-49-9 [chemicalbook.com]

- 4. This compound | 19788-49-9 [m.chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. Ethyl 2-Mercapto-2-methylpropionate | CAS 33441-50-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Atmospheric pressure - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nwsci.com [nwsci.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-mercaptopropionate

Abstract

Ethyl 2-mercaptopropionate is a pivotal specialty chemical, recognized for its characteristic sulfurous and fruity aroma, which lends itself to applications in the flavor and fragrance industries.[1][2] Beyond its sensory attributes, its utility in pharmaceutical research and material sciences is growing.[3] A comprehensive understanding of its solubility in both aqueous and organic media is fundamental for its effective application, formulation, and synthesis. This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in its physicochemical properties. It offers a compilation of quantitative solubility data, explores the underlying molecular interactions governing its solubility, and presents a standardized protocol for its empirical determination. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Profile of this compound

To comprehend the solubility of this compound (CAS 19788-49-9), it is essential to first examine its molecular structure and inherent chemical properties.[4]

-

Molecular Formula: C₅H₁₀O₂S[4]

-

Molecular Weight: 134.2 g/mol [4]

-

Structure: this compound is a carboxylic ester featuring a thiol (-SH) group on the alpha-carbon.[1][2][5] This bifunctional nature dictates its chemical behavior and interaction with various solvents.

The molecule's solubility is governed by a balance of polar and non-polar characteristics. The ester group (-COO-) introduces polarity and potential for dipole-dipole interactions, while the ethyl (-CH₂CH₃) and methyl (-CH₃) groups contribute to its non-polar, hydrophobic character. The thiol group, with a pKa around 8.59, can act as a weak hydrogen bond donor.[6] The calculated octanol-water partition coefficient (XLogP3-AA) of 1.2 is indicative of a relatively balanced lipophilic and hydrophilic nature.[4]

Solubility in Aqueous and Organic Solvents

The solubility of a compound is a quantitative measure of its ability to dissolve in a given solvent to form a homogeneous solution. For this compound, this property varies significantly across different solvent classes.

Aqueous Solubility

This compound exhibits limited solubility in water. One source estimates its water solubility at 7947 mg/L (approximately 7.95 g/L) at 25°C, while another reports a value of 37.2 g/L at the same temperature.[2][3][4] This discrepancy highlights the importance of empirical verification. The term "practically insoluble" has also been used to describe its behavior in water, which aligns with the lower estimated value and its relatively low polarity compared to water.[7]

Solubility in Organic Solvents

In contrast to its limited aqueous solubility, this compound is readily soluble in many organic solvents.[3] This is attributed to the principle of "like dissolves like," where its mixed polar and non-polar characteristics allow for favorable interactions with a wide range of organic media.[8]

Quantitative solubility data at 25°C is summarized in the table below.[4]

| Solvent Category | Solvent | Solubility (g/L) |

| Polar Protic | Methanol | 1560.06 |

| Ethanol | 860.75 | |

| Isopropanol | 622.07 | |

| n-Propanol | 571.56 | |

| n-Butanol | 505.94 | |

| Acetic Acid | 1154.36 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 1351.28 |

| N,N-Dimethylformamide (DMF) | 1421.82 | |

| Acetone | 1164.42 | |

| Acetonitrile | 990.47 | |

| Tetrahydrofuran (THF) | 808.25 | |

| Ethyl Acetate | 465.89 | |

| Non-Polar | Chloroform | 1263.55 |

| Dichloromethane | 1198.71 | |

| Toluene | 195.64 | |

| n-Hexane | 83.93 | |

| Cyclohexane | 70.8 |

Causality of Solubility: A Mechanistic Perspective

The observed solubility trends can be explained by considering the intermolecular forces between this compound and the solvent molecules.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group and the sulfur atom of the thiol group. The high solubility in these solvents suggests strong dipole-dipole interactions and hydrogen bonding contribute significantly.[4]

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): The high solubility is primarily driven by strong dipole-dipole interactions between the polar regions of the solute and solvent molecules.[4]

-

In Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is governed by weaker London dispersion forces. The aliphatic portions of this compound interact favorably with these non-polar solvents, although the overall solubility is lower compared to polar solvents, reflecting the influence of the polar ester and thiol groups.[4]

-

In Water: The relatively low solubility is a result of the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the non-polar ethyl and methyl groups of the solute.[2][3]

Standard Protocol for Experimental Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is crucial. The following outlines a modified shake-flask method, a widely accepted technique for determining the solubility of chemical compounds.

Materials and Equipment

-

This compound (>97% purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC)

Experimental Workflow

The following workflow is a self-validating system designed for accuracy and reproducibility.

Caption: Experimental workflow for solubility determination.

Critical Considerations and Self-Validation

-

Purity of Compound: The purity of this compound should be confirmed prior to the experiment to avoid erroneous results.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature is paramount.

-

Equilibration Time: An adequate equilibration period is necessary to ensure the solution is truly saturated. Preliminary experiments may be required to determine the optimal time.

-

Calibration: The analytical method (HPLC or GC) must be properly calibrated with standards of known concentrations to ensure accurate quantification.

-

Handling of Thiols: Thiols can be susceptible to oxidation.[9] While this compound is relatively stable, for prolonged studies or when working with more sensitive thiols, deoxygenated solvents and an inert atmosphere (e.g., nitrogen or argon) may be considered.[10][11]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. Its limited solubility in water and high solubility in a wide array of organic solvents are dictated by its unique molecular structure, which combines both polar and non-polar functionalities. The quantitative data and experimental protocol presented herein offer valuable tools for researchers and professionals, enabling the informed selection of solvents for various applications, from reaction chemistry to formulation development. A thorough understanding of these solubility characteristics is indispensable for harnessing the full potential of this versatile compound.

References

- 1. This compound | 19788-49-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 19788-49-9 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 19788-49-9 [m.chemicalbook.com]

- 7. 2-Ethylhexyl 3-mercaptopropionate | C11H22O2S | CID 92640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 溶剂混溶性表 [sigmaaldrich.com]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. diva-portal.org [diva-portal.org]

Spectroscopic data for Ethyl 2-mercaptopropionate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-mercaptopropionate

Introduction

This compound (CAS No. 19788-49-9) is an organosulfur compound featuring both an ester and a thiol functional group.[1][2] As a versatile building block in organic synthesis and a component in the flavor and fragrance industry, its unambiguous identification and quality assessment are paramount.[2][3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical toolkit for the structural elucidation and purity verification of this molecule.

This guide serves as a comprehensive technical resource for researchers, scientists, and quality control professionals. It provides a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, grounded in the fundamental principles of spectroscopy. Beyond presenting the data, this document explains the causal relationships between the molecular structure and the resulting spectral features and provides validated, step-by-step protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound contains several key features that dictate its spectroscopic signature:

-

Ethyl Ester Group (-COOCH₂CH₃): This group gives rise to characteristic signals in both NMR and IR spectra. The electron-withdrawing carbonyl (C=O) group significantly influences the chemical environment of adjacent protons and carbons.

-

Thiol Group (-SH): The sulfhydryl group is a key identifier. Its proton has a distinct chemical shift in ¹H NMR, and the S-H bond has a characteristic, albeit often weak, vibrational frequency in IR spectroscopy.[4]

-

Chiral Center: The carbon atom at the 2-position (C2) is a stereocenter, bonded to four different groups (H, CH₃, SH, C=O). This leads to diastereotopic protons in certain environments if the molecule is derivatized or placed in a chiral solvent, though in standard achiral solvents, this is not observed.

Critical Safety & Handling Protocols

Before any experimental work, it is imperative to understand the hazards associated with this compound. This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[5] Inhalation may be harmful and cause respiratory irritation.[3]

Standard Handling Protocol:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from oxidizing agents.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The signals are predictable based on the electronic environment and spin-spin coupling between neighboring protons.

Causality of Signal Characteristics:

-

Ethyl Group (CH₃CH₂O-): The methylene protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, causing them to appear at a higher chemical shift (downfield) compared to the methyl protons (-CH₃). These two groups of protons couple with each other, resulting in a quartet for the -CH₂- group (split by 3 adjacent protons) and a triplet for the -CH₃ group (split by 2 adjacent protons).

-

Propionate Backbone (-CH(SH)CH₃): The methine proton (-CH-) is deshielded by both the adjacent carbonyl group and the sulfur atom. It couples with the three protons of the methyl group, appearing as a quartet. The methyl group protons (-CH₃) are coupled to the single methine proton, resulting in a doublet.

-

Thiol Proton (-SH): The thiol proton is attached to sulfur. Its chemical shift can be variable and is often a broad singlet. It can undergo D₂O exchange, a useful technique for confirming its identity.[4]

Table 1: Summary of ¹H NMR Data for this compound

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (Ethyl) | ~4.2 | Quartet | ~7.1 |

| -CH- (Propionate) | ~3.4 | Quartet | ~7.0 |

| -SH (Thiol) | ~1.9 | Doublet* | ~8.0 |

| -CH₃ (Propionate) | ~1.5 | Doublet | ~7.0 |

| -CH₃ (Ethyl) | ~1.3 | Triplet | ~7.1 |

| Note: The thiol proton signal can sometimes appear as a broad singlet and its coupling to the methine proton may not always be resolved. |

Diagram 1: ¹H NMR Structural Assignments

Caption: Correlation of proton signals to the molecular structure.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum reveals the five unique carbon environments in the molecule.

Causality of Signal Characteristics:

-

Carbonyl Carbon (C=O): This carbon is the most deshielded due to the double bond to one oxygen and a single bond to another, causing it to appear furthest downfield.

-

Oxygen-Attached Carbons (-OCH₂- and -CH(S)-): The carbon of the methylene group (-OCH₂-) is strongly deshielded by the adjacent oxygen. The methine carbon (-CH-), attached to the sulfur and the carbonyl group, is also significantly downfield.

-

Alkyl Carbons (-CH₃): The two methyl carbons appear at the highest field (lowest ppm values), as they are the most shielded.

Table 2: Summary of ¹³C NMR Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~172 |

| -O-CH₂- (Ethyl) | ~62 |

| -CH- (Propionate) | ~40 |

| -CH₃ (Propionate) | ~22 |

| -CH₃ (Ethyl) | ~14 |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A higher number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale to the solvent residual peak or TMS (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Analysis of Key Vibrational Modes:

-

C=O Stretch: The ester carbonyl group produces a very strong and sharp absorption band, which is one of the most prominent features in the spectrum.

-

S-H Stretch: The thiol S-H bond has a characteristic stretching frequency. This absorption is typically weak and can sometimes be difficult to observe.[4]

-

C-H Stretch: The sp³ C-H bonds of the alkyl groups will show strong absorptions just below 3000 cm⁻¹.

-

C-O Stretch: The C-O single bond of the ester group results in a strong absorption in the fingerprint region.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1735 | Strong, Sharp |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| S-H (Thiol) | Stretch | 2550-2600 | Weak to Medium |

| C-O (Ester) | Stretch | 1100-1300 | Strong |

Diagram 2: IR Spectroscopy Workflow

Caption: A typical workflow for acquiring an ATR-IR spectrum.

Experimental Protocol: ATR-IR Data Acquisition

Objective: To obtain an IR spectrum to identify the key functional groups.

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method.

Analysis of Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺•): The molecular ion peak corresponds to the intact molecule with one electron removed. For this compound (C₅H₁₀O₂S), the expected exact mass is approximately 134.04 g/mol .[1] This peak should be observable in the EI-MS spectrum.

-

Key Fragments: Under the high energy of EI, the molecular ion fragments in predictable ways. Common fragmentation pathways for this structure include:

-

Loss of the ethoxy radical (•OCH₂CH₃) to give an ion at m/z 89.

-

Loss of an ethyl radical (•CH₂CH₃) to give an ion at m/z 105.

-

Cleavage of the C-S bond.

-

McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

-

Table 4: Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Formula |

| 134 | [M]⁺• (Molecular Ion) | [C₅H₁₀O₂S]⁺• |

| 105 | [M - C₂H₅]⁺ | [C₃H₅O₂S]⁺ |

| 89 | [M - OC₂H₅]⁺ | [C₃H₅OS]⁺ |

| 61 | [CH(SH)CH₃]⁺ | [C₂H₅S]⁺ |

| 45 | [OC₂H₅]⁺ | [C₂H₅O]⁺ |

Diagram 3: Simplified EI-MS Fragmentation Pathway

Caption: Primary fragmentation routes of the molecular ion.

Experimental Protocol: GC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set to a temperature of ~250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: ~230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin the data acquisition.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).[7]

Conclusion

The spectroscopic characterization of this compound is straightforward and highly informative. ¹H and ¹³C NMR spectroscopy provides a definitive map of the C-H framework, while IR spectroscopy quickly confirms the presence of key ester and thiol functional groups. Mass spectrometry validates the molecular weight and offers structural confirmation through predictable fragmentation patterns. By employing the protocols and understanding the spectral analyses presented in this guide, researchers can confidently identify and assess the purity of this compound, ensuring the integrity of their scientific and developmental work.

References

- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 19788-49-9 [thegoodscentscompany.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. fishersci.ie [fishersci.ie]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Propanoic acid, 2-mercapto-, ethyl ester [webbook.nist.gov]

Safety and handling precautions for Ethyl 2-mercaptopropionate

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-mercaptopropionate

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the safe handling, storage, and emergency management of this compound (CAS No. 19788-49-9). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Introduction to this compound

This compound is a carboxylic ester and a thiol derivative used as a laboratory chemical, a flavoring agent in the food industry, and an intermediate in various chemical syntheses.[1][2][3] Its distinct sulfurous and fruity odor, detectable at concentrations as low as 1 part per billion, is a key characteristic.[2] While useful, its chemical nature presents a spectrum of hazards that necessitate rigorous safety protocols. This guide is structured to provide a foundational understanding of these risks and the practical, validated procedures to mitigate them effectively.

Section 1: Core Hazard Profile and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of safe handling. The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary risks involve flammability, acute toxicity, and irritation to the skin, eyes, and respiratory system.[1][5]

Physicochemical Properties & Hazards

The physical properties of a chemical directly influence its behavior and the necessary control measures. This compound is a colorless liquid with a potent stench.[4][6] It is a flammable liquid and its vapors can form explosive mixtures with air, which may travel to an ignition source and flash back.[6]

Causality Behind the Hazard: The flammability is due to its organic ester structure and relatively low flash point. The primary danger lies in the potential for its vapors, which are heavier than air, to accumulate in low-lying areas and travel considerable distances to an ignition source.[7]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂S | [4][6] |

| Molecular Weight | 134.20 g/mol | [1][4] |

| Appearance | Colorless Liquid | [2][8] |

| Odor | Stench; Sulfurous, fruity | [2][4] |

| Boiling Point | 40-41 °C @ 1 mm Hg | [2][3] |

| Flash Point | ~58.3 °C (137 °F) | [3][9] |

| Density | ~1.031 - 1.04 g/mL at 25 °C | [2][10] |

| Vapor Pressure | 1.38 mmHg at 25°C | [5] |

| Solubility | Immiscible with water | [4] |

Toxicological Profile: A Multi-Route Threat

This compound is classified as harmful if swallowed or inhaled and causes significant irritation upon contact.[1][11]

-

Acute Toxicity (Oral/Inhalation): Classified as Category 4 for both oral and inhalation routes, indicating that exposure can be harmful.[4][6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]

-

Skin and Eye Irritation: It is a Category 2 irritant for both skin and eyes, capable of causing serious irritation.[4][6] Prolonged contact can lead to inflammation and discomfort.

-

Respiratory Irritation: As a specific target organ toxicity - single exposure (STOT-SE 3), it may cause respiratory irritation.[1][6]

Expert Insight: The thiol group (-SH) is a key feature of its reactivity and toxicity. Thiols can interact with biological systems, and the irritant properties are a direct consequence of this reactivity with mucosal membranes and skin proteins. The full toxicological properties have not been completely investigated, which warrants a cautious approach.[4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [1][6][8] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][6][11] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][6][11] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [1][6][11] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation | [1][6] |

Section 2: Engineering and Administrative Controls: The First Line of Defense

To mitigate the risks outlined above, a hierarchy of controls must be implemented. Engineering and administrative controls are designed to minimize exposure before relying on personal protective equipment.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory for any procedure that may generate vapors, such as heating or transferring large quantities. This is critical to prevent the accumulation of flammable and toxic vapors in the breathing zone of the user and the laboratory environment.[7]

-

Ignition Source Control: Due to its flammability, all potential ignition sources must be rigorously excluded from the handling area.[4][8] This includes open flames, hot surfaces, and sparks from electrical equipment.[6] Use only non-sparking tools and explosion-proof electrical/ventilating/lighting equipment.[4][8][12] Grounding and bonding of containers and receiving equipment are required during transfers to prevent the buildup of static electricity.[8]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4] Their locations should be clearly marked and regularly tested.

Section 3: Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense and must be selected based on a thorough risk assessment. The equipment chosen must be appropriate for the task and resistant to the chemical.

Trustworthiness through Protocol: A self-validating PPE system involves not just wearing the equipment, but understanding its limitations and implementing checks. This includes inspecting gloves for tears before use, ensuring a proper seal on respirators, and replacing any contaminated or damaged PPE immediately.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Validation | Source |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and vapors that cause serious eye irritation. | [4][7] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron. | Wear appropriate protective gloves and clothing to prevent skin exposure. Check glove compatibility charts and inspect for damage before each use. | [4][7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Required when engineering controls are insufficient to maintain exposure below acceptable levels or during emergency situations. A full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) should be used. | [4][7] |

Section 4: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to validated protocols is essential for routine safety.

Protocol 4.1: Safe Handling and Dispensing

-

Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources.

-

PPE Donning: Don all required PPE as specified in Table 3.

-

Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

-

Grounding: When transferring from a larger container, ensure both the source and receiving containers are bonded and grounded to prevent static discharge.[8]

-

Dispensing: Perform all transfers and dispensing slowly and carefully to minimize splashing and vapor generation. Use only non-sparking tools.[4]

-

Closure: After dispensing, securely close the container.[8]

-

Decontamination: Wipe down the external surfaces of the container and any minor spills within the fume hood immediately with a suitable absorbent material.

-

Waste Disposal: Dispose of all contaminated materials (gloves, absorbent pads) in a designated hazardous waste container.[6]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[6] Remove and wash contaminated clothing before reuse.[6]

Protocol 4.2: Storage

-

Location: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][8] The storage area should be a designated flammables cabinet or room.

-

Container Integrity: Keep containers tightly closed to prevent vapor leakage and potential contamination.[6][8]

-

Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[4][6] Contact with these materials can lead to vigorous reactions.

-

Stability: The material is noted to be air-sensitive, suggesting that prolonged exposure to air could lead to degradation.[4] While hazardous polymerization is not expected to occur, this sensitivity reinforces the need for tightly sealed containers.

Section 5: Emergency Protocols

Immediate and correct response during an emergency can significantly reduce harm.

Protocol 5.1: Accidental Spill Response

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

-

Ignition Sources: Remove all sources of ignition from the area.[4][6]

-

Containment: Wearing full PPE, contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[4][6][12] Do not use combustible materials like sawdust.

-

Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[4][6]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to the appropriate safety personnel.

Protocol 5.2: First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4][6]

Protocol 5.3: Firefighting Measures

-

Suitable Extinguishers: Use carbon dioxide (CO₂), dry chemical powder, water spray, or alcohol-resistant foam.[4][6][11] Water mist may be used to cool closed containers.[6]

-

Hazards: The primary hazard is the flammability of the liquid. Containers may explode when heated.[6] Vapors can form explosive mixtures with air.[6] Hazardous combustion products include sulfur oxides and hydrogen sulfide (H₂S).[4][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Section 6: Waste Disposal

Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[4] this compound and any contaminated materials should be treated as hazardous waste.[6] Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[4][6] Do not empty into drains.[4] Contaminated packaging should also be disposed of as hazardous waste, as empty containers can retain dangerous product residue and vapor.[6][12]

Visualization: Risk Management Workflow

The following diagram illustrates the logical flow for establishing a safe work environment when handling this compound.

Caption: Risk assessment and control workflow for this compound.

References

- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19788-49-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.ie [fishersci.ie]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. This compound | 19788-49-9 | TCI AMERICA [tcichemicals.com]

- 9. This compound, 19788-49-9 [thegoodscentscompany.com]

- 10. labproinc.com [labproinc.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

GHS hazard classification of Ethyl 2-mercaptopropionate

An In-depth Technical Guide to the GHS Hazard Classification of Ethyl 2-mercaptopropionate (CAS: 19788-49-9)

Introduction: Understanding this compound

This compound (CAS: 19788-49-9, Molecular Formula: C₅H₁₀O₂S) is a thiol-containing carboxylic ester.[1][2][3] It is recognized by its distinct sulfurous and fruity aroma, which has led to its application as a flavoring agent in the food industry and as a component in fragrance formulations.[4][5] For researchers, scientists, and drug development professionals, understanding the inherent hazards of chemical reagents is a prerequisite for ensuring laboratory safety and experimental integrity. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the standardized framework for this critical evaluation.

This guide provides a comprehensive analysis of the GHS hazard classification for this compound. By synthesizing data from authoritative sources, including supplier Safety Data Sheets (SDS) and chemical databases, we will establish a clear hazard profile, explain the causality behind each classification, and identify areas where data remains insufficient, thereby empowering scientific professionals to implement appropriate safety protocols.

The GHS Classification Process: A Methodical Approach

The determination of a GHS classification is not arbitrary; it follows a logical workflow grounded in the evaluation of scientific evidence against a set of established criteria. The primary objective is to identify the intrinsic hazards of a substance, encompassing its physicochemical properties, its effects on human health, and its potential environmental impact.

Caption: General workflow for GHS hazard classification.

Part 1: Physicochemical Hazards

The primary physicochemical hazard associated with this compound is its flammability.

Flammable Liquids

Under GHS, liquids are classified as flammable based on their flash point—the lowest temperature at which vapors of the material will ignite with an ignition source.

| Property | Value | Source |

| Flash Point | 137 °F / 58.3 °C | [4] |

The GHS criteria for Flammable Liquid Category 3 include substances with a flash point of ≥ 23 °C and ≤ 60 °C. With a reported flash point of 58.3 °C, this compound falls squarely within this category. This classification is consistently supported by multiple supplier safety data sheets.[6][7]

-

Classification: Flammable Liquid, Category 3

Part 2: Health Hazards

A thorough review of toxicological data reveals several health hazards associated with this compound. The signal word "Warning" is appropriate based on the combination of these classifications.[1][6]

Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single dose or multiple doses given within 24 hours. This compound is classified as harmful through both oral and inhalation routes of exposure.

| Route | GHS Classification | Hazard Statement | Primary Sources |

| Oral | Category 4 | H302 - Harmful if swallowed | [1][7][8] |

| Inhalation | Category 4 | H332 - Harmful if inhaled | [1][6][7][8] |

| Dermal | Insufficient Data for Classification | N/A |

While specific LD₅₀ (oral) or LC₅₀ (inhalation) values are not consistently published across public data sources, the classification as Category 4 is robust, appearing in over 96% of the notifications submitted to the ECHA C&L inventory.[1] This indicates a strong consensus within the chemical industry based on available proprietary or analogue data.

Skin and Eye Irritation

The substance poses a direct irritant hazard to the skin and eyes upon contact.

-

Skin Corrosion/Irritation: Classified as Category 2 (H315 - Causes skin irritation) .[1][6][8] This classification implies that prolonged or repeated contact is likely to cause inflammation. Standard laboratory practice, including the use of nitrile gloves, is a necessary control measure.

-

Serious Eye Damage/Eye Irritation: Classified as Category 2 (H319 - Causes serious eye irritation) .[1][6][8][9] This hazard necessitates the mandatory use of safety glasses or goggles, as direct contact can cause significant, though reversible, eye damage.

Specific Target Organ Toxicity - Single Exposure (STOT-SE)

Exposure to a high concentration of this compound vapor can lead to transient irritation of the respiratory system.

-

Classification: STOT - Single Exposure, Category 3

-

Hazard Statement: H335 - May cause respiratory irritation.[1][7][8]

This classification is based on observations of respiratory discomfort and is a common finding for volatile organic compounds.[6] The causality is a direct irritant effect on the mucous membranes of the respiratory tract. This underscores the importance of handling the substance in a well-ventilated area or a chemical fume hood.

Evaluation of Other Health Endpoints

For a comprehensive risk assessment, it is equally important to identify where data is insufficient to make a classification.

-

Skin Sensitization: No definitive data is available for this compound to classify it as a skin sensitizer.[6] However, a structurally related compound, 2-mercaptopropionic acid, is known to be a skin sensitizer.[10] In the absence of specific data, and applying the precautionary principle, the potential for sensitization should not be entirely dismissed, particularly for individuals with known chemical sensitivities.

-

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity (CMR): Authoritative sources indicate that there is no available data to classify the substance for these long-term health effects.[6][7][8] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[6]

-

STOT - Repeated Exposure & Aspiration Hazard: There is insufficient data for the classification of these endpoints.[6][7]

Part 3: Environmental Hazards

Summary of GHS Classification and Label Elements

The comprehensive GHS classification for this compound is summarized below. These elements form the basis of the hazard communication found on container labels and in Section 2 of a compliant SDS.

| Hazard Class | Category | H-Statement |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |

-

Signal Word: Warning

-

Precautionary Statements (Examples): P210, P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[7][8]

Caption: GHS Label elements for this compound.

Conclusion and Recommendations for Safe Handling

This compound is a moderately hazardous substance requiring standard engineering controls and personal protective equipment for safe handling. The key hazards are its flammability and its irritant and acute toxicity effects via multiple routes of exposure. For professionals in research and development, the following core principles must be applied:

-

Engineering Controls: Always handle this substance in a well-ventilated area. A certified chemical fume hood is required for any procedure that may generate significant vapors or aerosols. Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses with side shields or chemical splash goggles.[7]

-

Handling and Storage: Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The material may be air-sensitive.[6]

-

Consult the SDS: This guide serves as a technical overview. Before any use, the complete, supplier-specific Safety Data Sheet must be reviewed and understood by all personnel.

By understanding the causality behind the GHS classification, scientific professionals can move beyond rote compliance and cultivate a proactive culture of safety, ensuring both personal well-being and the integrity of their research.

References

- 1. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. echemi.com [echemi.com]

- 5. scent.vn [scent.vn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ie [fishersci.ie]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Substance Information - ECHA [echa.europa.eu]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Retrosynthesis of Ethyl 2-mercaptopropionate

An In-depth Technical Guide to the Retrosynthesis and Synthesis of Ethyl 2-mercaptopropionate

This guide provides a comprehensive analysis of the retrosynthesis of this compound, a key compound in the flavor and fragrance industry, known for its sulfurous, onion-like aroma.[1] We will deconstruct the target molecule to its logical precursors and subsequently detail field-proven synthetic protocols, offering insights into the causality behind experimental choices for researchers, scientists, and professionals in drug development and chemical synthesis.

This compound (C₅H₁₀O₂S) is a volatile thiol that contributes to the characteristic aroma of various food products and is used as a flavoring agent.[2][] Its synthesis is a valuable case study in organosulfur chemistry, demonstrating fundamental principles of retrosynthetic analysis and functional group interconversion. The strategic installation of the thiol group is the central challenge, dictating the choice of starting materials and reaction pathways.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis logically disassembles the target molecule to identify viable starting materials. For this compound, two primary disconnection strategies are considered: Carbon-Sulfur (C-S) bond disconnection and Functional Group Interconversion (FGI).

Primary Disconnection: The C-S Bond

The most intuitive and common approach is the disconnection of the carbon-sulfur bond. This strategy is predicated on forming the thiol via nucleophilic substitution, a robust and widely employed transformation in organic synthesis.

This disconnection yields two synthons:

-

An electrophilic ethyl propionate equivalent (A), where 'X' is a suitable leaving group.

-

A nucleophilic sulfur source (B), represented by the hydrosulfide anion.

The practical chemical equivalents (reagents) for these synthons are ethyl 2-halopropionates (like ethyl 2-bromopropionate) and an inorganic hydrosulfide salt (like sodium hydrosulfide, NaSH), respectively. This leads to a direct and efficient one-step synthesis.

Caption: Retrosynthetic analysis via C-S bond disconnection.

Alternative Strategy: Functional Group Interconversion (FGI)

An alternative powerful strategy involves converting a different functional group at the C2 position into the desired thiol. The hydroxyl group is an excellent precursor for this transformation due to the commercial availability of its parent molecule, ethyl lactate.

This FGI approach does not break the carbon skeleton but plans the synthesis through an intermediate that is structurally similar and readily available. The conversion of an alcohol to a thiol requires activating the hydroxyl group to transform it into a good leaving group, which can then be displaced by a sulfur nucleophile.[4]

Caption: Retrosynthetic analysis via Functional Group Interconversion.

Synthetic Pathways and Methodologies

Based on our analysis, we will now explore the forward synthesis for the two most promising routes.

Route 1: Nucleophilic Substitution of Ethyl 2-Bromopropionate

This is the most direct pathway, leveraging the high reactivity of α-halo esters as alkylating agents.[5] Ethyl 2-bromopropionate is a commercially available starting material, making this route highly practical.[6][7] The core of this synthesis is an Sₙ2 reaction between ethyl 2-bromopropionate and a hydrosulfide salt.

Causality of Experimental Choices:

-

Nucleophile: Sodium hydrosulfide (NaSH) is chosen as an inexpensive and effective source of the SH⁻ nucleophile. It is crucial to use it in slight excess to ensure complete conversion of the starting material.

-

Solvent: A polar aprotic solvent like ethanol is suitable as it can dissolve the hydrosulfide salt while also being a good medium for Sₙ2 reactions. The use of ethanol also minimizes potential side reactions like elimination.

-

Temperature: The reaction is typically performed at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

Caption: Workflow for Synthesis Route 1.

Route 2: Conversion of Ethyl Lactate via the Mitsunobu Reaction

Causality of Experimental Choices:

-

Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents combine with the alcohol to form an oxyphosphonium salt, which is an excellent leaving group.[9][10]

-

Sulfur Source: Thioacetic acid (CH₃COSH) is an ideal sulfur nucleophile for this reaction. It is sufficiently acidic to participate in the reaction mechanism and, after displacement, forms a thioester intermediate.

-

Hydrolysis: The resulting ethyl 2-(acetylthio)propionate is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to cleave the acetyl group and liberate the free thiol.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Nucleophilic Substitution | Route 2: FGI (Mitsunobu) |

| Starting Material | Ethyl 2-bromopropionate | Ethyl Lactate |

| Number of Steps | 1 (plus workup) | 2 (Mitsunobu then Hydrolysis) |

| Key Reagents | Sodium Hydrosulfide (NaSH) | PPh₃, DIAD/DEAD, Thioacetic Acid, NaOH |

| Atom Economy | High | Moderate (generates PPh₃=O and hydrazine byproducts) |

| Advantages | Direct, high-yielding, simple procedure. | Mild conditions, good for sensitive substrates. |

| Disadvantages | Starting material can be a lachrymator.[7] | More complex, requires chromatography, byproducts. |

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis from Ethyl 2-Bromopropionate

Materials:

-

Ethyl 2-bromopropionate (18.1 g, 0.1 mol)

-

Sodium hydrosulfide hydrate (NaSH·xH₂O, ~70%, 9.6 g, approx. 0.12 mol)

-

Ethanol (200 mL)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (500 mL), magnetic stirrer, condenser, separatory funnel

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydrosulfide (9.6 g) in ethanol (200 mL). Stir until the solid is mostly dissolved. Note: NaSH is hygroscopic and may not dissolve completely.[11]

-

To the stirring solution, add ethyl 2-bromopropionate (18.1 g) dropwise over 15 minutes at room temperature. An exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Partition the residue between deionized water (100 mL) and diethyl ether (100 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional portion of diethyl ether (50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Protocol 2: Synthesis from Ethyl Lactate (Mitsunobu)

Materials:

-

Ethyl lactate (11.8 g, 0.1 mol)

-

Triphenylphosphine (PPh₃, 28.9 g, 0.11 mol)

-

Thioacetic acid (8.4 g, 0.11 mol)

-

Diisopropyl azodicarboxylate (DIAD, 22.3 g, 0.11 mol)

-

Anhydrous Tetrahydrofuran (THF, 300 mL)

-

Methanol (150 mL)

-

Sodium hydroxide (6.0 g, 0.15 mol)

-

Round-bottom flask (1 L), magnetic stirrer, addition funnel, ice bath

Procedure:

-

Mitsunobu Reaction: To a 1 L round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl lactate (11.8 g), triphenylphosphine (28.9 g), and thioacetic acid (8.4 g) to anhydrous THF (300 mL).

-

Cool the stirring solution to 0 °C in an ice bath.

-

Add DIAD (22.3 g) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup and Hydrolysis: Concentrate the reaction mixture under reduced pressure. The residue will contain the intermediate thioester and byproducts (triphenylphosphine oxide, DIAD-hydrazine).

-

Dissolve the crude residue in methanol (150 mL). In a separate flask, dissolve sodium hydroxide (6.0 g) in water (50 mL), cool, and add to the methanolic solution.

-

Stir the mixture at room temperature for 2 hours to effect hydrolysis.

-

Concentrate the mixture to remove methanol. Add water (100 mL) and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation.

Conclusion

The retrosynthetic analysis of this compound reveals two primary, highly viable synthetic strategies. The direct nucleophilic substitution of ethyl 2-bromopropionate offers the most straightforward, atom-economical, and scalable route for industrial and laboratory synthesis. The functional group interconversion from ethyl lactate using the Mitsunobu reaction, while more complex and less atom-economical, provides a valuable alternative under mild conditions. The choice between these routes will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

References

- 1. This compound, 19788-49-9 [thegoodscentscompany.com]

- 2. This compound | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 6. CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents [patents.google.com]

- 7. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 11. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]

The Subtle Influence of a Sulfurous Ester: A Technical Guide to the Natural Occurrence of Ethyl 2-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract